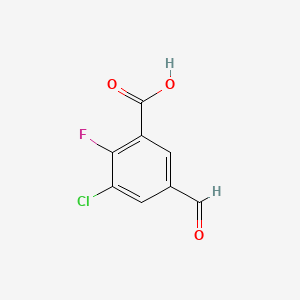

3-Chloro-2-fluoro-5-formylbenzoic acid

Description

Contextualization of Fluorine and Chlorine Functionalities in Aromatic Systems

The incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic systems is a cornerstone of modern medicinal and materials chemistry. The distinct electronic properties of these halogens play a crucial role in modulating the characteristics of the parent molecule.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This can significantly impact the acidity of a benzoic acid moiety. However, fluorine also possesses a positive mesomeric effect (+M effect) due to its lone pairs of electrons, which can donate electron density to the aromatic ring. The interplay between these opposing effects is complex and depends on the substituent's position. In many cases, the inductive effect of fluorine dominates, influencing the reactivity and pharmacokinetic properties of drug candidates.

Chlorine also exhibits both an inductive electron-withdrawing effect and a mesomeric electron-donating effect. Compared to fluorine, chlorine's inductive effect is generally weaker, while its ability to donate electrons via resonance is also different due to the less effective overlap of its 3p orbitals with the carbon 2p orbitals of the benzene (B151609) ring. The presence of both fluorine and chlorine on a benzene ring, as in the theoretical 3-chloro-2-fluoro substitution pattern, would create a unique electronic environment, influencing the molecule's reactivity and potential for intermolecular interactions. nih.govnih.govquora.comquora.comstackexchange.com Chloro-substituted benzoic acids are also valuable precursors in the synthesis of pesticides and non-steroidal anti-inflammatory drugs. nih.gov

Significance of Benzoic Acid and Formyl Moieties in Pharmaceutical and Agrochemical Intermediates

The benzoic acid functional group is a prevalent scaffold in a vast number of biologically active compounds and their synthetic precursors. nih.govresearchgate.net Its carboxylic acid group can participate in hydrogen bonding and can be readily converted into other functional groups such as esters, amides, and acid chlorides, making it a versatile handle in multi-step syntheses. Many synthetic compounds that include the benzoic acid scaffold are used as diuretics, analgesics, and anti-inflammatory agents. researchgate.net

The formyl group (an aldehyde) is another critical functional group in organic synthesis. It is a key component in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com The aldehyde functionality is highly reactive and can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions. This reactivity makes formyl-substituted benzoic acids valuable intermediates for building more complex molecular architectures. For instance, 2-Fluoro-5-formylbenzoic acid is noted as a precursor in the synthesis of antihistamines and antidepressants. fluoromart.com

Overview of 3-Chloro-2-fluoro-5-formylbenzoic Acid as a Versatile Synthetic Building Block

While no specific data exists for this compound, its structure suggests it would be a highly versatile synthetic building block. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and two different halogens—at specific positions on the aromatic ring would offer multiple sites for chemical modification.

The carboxylic acid and aldehyde groups provide handles for a variety of transformations, allowing for the extension of the molecular framework. The chlorine and fluorine atoms would influence the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution, and could also serve as sites for cross-coupling reactions. The specific arrangement of these groups would likely lead to unique reactivity and make the compound a potentially valuable intermediate in the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

Synthesis of this compound: Detailed Methodologies Not Publicly Available

The requested article structure, focusing on retrosynthetic analysis, precursor selection, and specific synthetic pathways such as the oxidation of methyl-substituted precursors or multi-step conversions from toluene (B28343) derivatives, requires access to established and documented research. Information on related but distinct compounds, such as other halogenated or formylated benzoic acids, exists but does not provide the specific experimental conditions, yields, and detailed findings necessary to accurately describe the synthesis of the target molecule, this compound.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided detailed outline for the chemical synthesis of this specific compound based on currently accessible information.

Structure

3D Structure

Properties

Molecular Formula |

C8H4ClFO3 |

|---|---|

Molecular Weight |

202.56 g/mol |

IUPAC Name |

3-chloro-2-fluoro-5-formylbenzoic acid |

InChI |

InChI=1S/C8H4ClFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3H,(H,12,13) |

InChI Key |

IOPYOMIIFORMBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)C=O |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 3 Chloro 2 Fluoro 5 Formylbenzoic Acid

Established Synthetic Pathways to 3-Chloro-2-fluoro-5-formylbenzoic Acid

Formylation Reactions on Halogenated Benzoic Acid Scaffolds

Introducing a formyl group onto a pre-existing halogenated benzoic acid framework is a direct approach to the target molecule. However, the benzoic acid scaffold is heavily deactivated towards traditional electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the carboxyl, chloro, and fluoro substituents.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent. chemistrysteps.com This electrophile then attacks the aromatic ring.

For a substrate such as 3-chloro-2-fluorobenzoic acid, the reaction is challenging. The benzene (B151609) ring is significantly deactivated by three electron-withdrawing groups (-COOH, -Cl, -F), making it a poor nucleophile for the relatively weak electrophile that the Vilsmeier reagent represents. chemistrysteps.com Standard Vilsmeier-Haack conditions would likely require high temperatures and long reaction times, potentially leading to low yields and side reactions.

| Parameter | Description |

| Starting Material | 3-Chloro-2-fluorobenzoic acid |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Intermediate | Vilsmeier Reagent (chloroiminium salt) |

| Key Challenge | Severe deactivation of the aromatic ring by -COOH, -Cl, and -F groups. |

| Predicted Regioselectivity | Formylation at C5, para to the fluorine atom. |

| Expected Yield | Likely low due to electronic deactivation. |

The Friedel-Crafts acylation is another cornerstone of electrophilic aromatic substitution. organic-chemistry.org However, it is famously ineffective on aromatic rings bearing strongly deactivating groups, such as a carboxylic acid. curlyarrows.comquora.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction complexes with the carboxylic acid group, leading to even stronger deactivation of the ring. chegg.com Therefore, direct Friedel-Crafts acylation of 3-chloro-2-fluorobenzoic acid is not a viable synthetic route.

A more plausible, albeit longer, approach involves acylating a less deactivated precursor and subsequently introducing the carboxylic acid functionality. A more direct, but still challenging, alternative is to perform a Friedel-Crafts acylation on a suitable substrate, followed by a reduction of the resulting ketone to the desired aldehyde. This multi-step strategy circumvents the issues of direct formylation.

The key steps would be:

Friedel-Crafts Acylation: An appropriate acetylating agent (e.g., acetyl chloride) and a Lewis acid catalyst would be used to introduce an acetyl group onto a precursor like 1-chloro-2-fluorobenzene (B165100). The regiochemical outcome of this step would need to be carefully controlled.

Functional Group Interconversion: Subsequent steps would be required to introduce the carboxylic acid at the correct position, likely via oxidation of a methyl group or another precursor handle.

Partial Reduction: The introduced acetyl group would then need to be converted to a formyl group. This is a non-trivial transformation. Standard ketone reductions like the Wolff-Kishner or Clemmensen reductions reduce the carbonyl all the way to a methylene (B1212753) (-CH₂-) group. libretexts.orgchemistrysteps.com More specialized methods would be required for the partial reduction to an aldehyde. One such method could be the conversion of the ketone to a tosylhydrazone, followed by treatment with a base (the McFadyen-Stevens reaction), although this method can have limitations.

| Step | Reaction Type | Reagents/Conditions | Purpose |

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ on a suitable precursor (e.g., 1-chloro-2-fluorobenzene) | Introduction of a keto group. |

| 2 | Oxidation/Interconversion | e.g., KMnO₄ on a methyl group | Introduction of the carboxylic acid. |

| 3 | Partial Reduction | e.g., Conversion to tosylhydrazone, followed by base treatment | Conversion of the ketone to the target formyl group. |

Carboxylation and Functional Group Interconversion Strategies

These strategies approach the synthesis from a different retrosynthetic perspective, where the carboxyl or formyl group is introduced onto a precursor that already contains the other necessary functionalities.

This approach involves the synthesis of a halogenated benzaldehyde (B42025) intermediate, 3-chloro-2-fluoro-5-formylbenzaldehyde, followed by a selective oxidation to form the final benzoic acid.

The synthesis of the aldehyde intermediate could be achieved through the formylation of 1-chloro-2-fluorobenzene. Given the ortho, para-directing nature of the halogens, formylation would likely yield a mixture of isomers. The Vilsmeier-Haack or Gattermann-Koch reactions could be employed, with the regiochemical outcome being a critical factor. For instance, formylation of 1-chloro-2-fluorobenzene would be directed by both halogens, with the position para to the fluorine (C4) and the position para to the chlorine (C5) being potential sites of substitution.

Once the desired 3-chloro-2-fluoro-5-formylbenzaldehyde isomer is obtained and isolated, the final step is the oxidation of the existing aldehyde group at C1 (assuming a different numbering for the intermediate) to a carboxylic acid. This is a standard and high-yielding transformation that can be accomplished with a variety of oxidizing agents.

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium permanganate (B83412) (KMnO₄) | Basic solution, followed by acidification | Powerful, effective, but can sometimes be harsh on other functional groups. |

| Silver(I) oxide (Ag₂O) | Tollen's reagent (ammoniacal silver nitrate) | Mild and selective for aldehydes. |

| Chromic acid (H₂CrO₄) | Jones reagent (CrO₃ in acetone (B3395972)/sulfuric acid) | Effective, but chromium reagents are toxic. |

| Sodium chlorite (B76162) (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄) and a chlorine scavenger | A very mild and selective method for aldehyde oxidation (Pinnick oxidation). |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of substituted aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. organic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile.

The carboxylic acid group is a potent DMG after it is deprotonated by the organolithium base to form a lithium carboxylate. organic-chemistry.org Starting with 3-chloro-2-fluorobenzoic acid, treatment with two or more equivalents of a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium like sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) would result in the formation of a dilithiated species. Deprotonation would occur at the C6 position, which is the only available position ortho to the powerful carboxylate directing group.

The subsequent step involves quenching this ortho-lithiated intermediate with a suitable formylating electrophile. N,N-Dimethylformamide (DMF) is a common and effective electrophile for this purpose. An aqueous workup then hydrolyzes the resulting intermediate to afford the desired 5-formyl product. This method offers excellent regiochemical control, directly installing the formyl group at the desired C5 position (relative to the final product numbering).

| Parameter | Description |

| Starting Material | 3-Chloro-2-fluorobenzoic acid |

| Directed Metalation Group (DMG) | Carboxylate (formed in situ) |

| Base | sec-BuLi/TMEDA or LDA (≥ 2 equivalents) |

| Reaction Conditions | Anhydrous THF, Low temperature (-78 °C) |

| Electrophile | N,N-Dimethylformamide (DMF) |

| Key Advantage | High regioselectivity for functionalization at the C6 position (ortho to the carboxylate). |

Catalytic Approaches in the Synthesis of this compound

Modern organometallic catalysis offers powerful alternatives to classical synthetic methods, often proceeding with high efficiency and functional group tolerance under milder conditions. The synthesis of this compound can be envisioned using catalytic C-H activation or cross-coupling reactions.

One potential catalytic route would involve the use of a palladium or nickel catalyst to perform a reductive carbonylation or formylation of a suitable aryl halide precursor. nih.govorganic-chemistry.org For example, a starting material like 1,5-dichloro-2-fluoro-3-bromobenzene could be selectively functionalized. A palladium-catalyzed formylation using carbon monoxide (or a CO surrogate like formic acid) and a silane (B1218182) reducing agent could potentially replace the bromine atom with a formyl group.

Following the formylation, the remaining chlorine at the C1 position could be converted to the carboxylic acid. This might be achieved through another cross-coupling reaction, such as a palladium-catalyzed carboxylation using carbon dioxide as the C1 source. mdpi.comresearchgate.net The success of such a strategy would depend heavily on the relative reactivity of the different C-X bonds and the ability to control the sequence of catalytic transformations.

Alternatively, catalytic C-H activation could be employed. While challenging on such an electron-poor system, specialized palladium catalysts with bespoke ligands have been developed for the directed C-H functionalization of benzoic acids. nih.gov A catalytic cycle could be designed to selectively activate the C-H bond at the 5-position of 3-chloro-2-fluorobenzoic acid, followed by coupling with a formyl equivalent. This remains a frontier area of research but represents a highly efficient and atom-economical potential route.

| Catalytic Strategy | Starting Material Example | Key Transformation | Catalyst/Reagents |

| Sequential Cross-Coupling | 1-Bromo-3-chloro-2-fluoro-5-(suitable group)benzene | Pd-catalyzed Formylation | Pd catalyst, CO or surrogate, Silane |

| Sequential Cross-Coupling | 1-Bromo-3-chloro-2-fluoro-5-formylbenzene | Pd-catalyzed Carboxylation | Pd catalyst, CO₂ |

| C-H Activation | 3-Chloro-2-fluorobenzoic acid | Directed C-H Formylation | Pd(II) catalyst, specific ligand, formylating agent |

Transition Metal Catalysis for Functional Group Transformations

Transition metal catalysis is instrumental in performing specific chemical transformations that are otherwise difficult to achieve. In the context of synthesizing halogenated and formylated benzoic acids, these methods are applied for carbon-carbon bond formation, functional group interconversion, and selective halogenation.

Rhodium-mediated catalysis, for instance, has been explored for the decarboxylative conjugate addition of fluorinated benzoic acids. nih.gov While not a direct synthesis of the target molecule, this methodology highlights the utility of rhodium in activating and transforming fluorinated aromatic acids. nih.gov Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, such as the reduction of a nitro group to an amine, which can be a precursor to a chloro group via diazotization and Sandmeyer reactions. researchgate.net The optimization of such reduction reactions often involves screening catalyst loading and hydrogen pressure to achieve high yields. researchgate.net For instance, the reduction of a nitro-substituted benzoic acid ester catalyzed by Pd/C can proceed with high efficiency, a key step in building the substitution pattern on the aromatic ring. researchgate.net

Below is a table summarizing typical transition metal-catalyzed reactions applicable to the synthesis of substituted benzoic acids.

| Reaction Type | Catalyst Example | Substrate Class | Product Class | Potential Application in Synthesis |

| Hydrogenation | 5% Pd/C | Nitroaromatic | Aminoaromatic | Precursor for Sandmeyer reaction to introduce chloro group. researchgate.net |

| Decarboxylation | Rhodium complexes | Fluorinated Benzoic Acids | Fluoroarenes | Modification of the carboxylic acid group. nih.gov |

| Cross-Coupling | Palladium complexes | Aryl Halide | Aryl Aldehyde | Introduction of the formyl group (e.g., via Bouveault aldehyde synthesis). |

| Chlorination | Copper(I) chloride | Diazonium Salt | Aryl Chloride | Introduction of the chloro group (Sandmeyer reaction). nih.govresearchgate.net |

Organocatalysis in Selective Oxidation/Formylation Reactions

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing high selectivity under mild conditions. For the synthesis of this compound, organocatalysis is particularly relevant for the selective oxidation of a precursor, such as a methyl or hydroxymethyl group, to the required formyl group.

While direct organocatalytic formylation of a C-H bond on the chloro-fluoro-benzoic acid scaffold is challenging, a common strategy involves the oxidation of a more reactive functional group. For example, a precursor like 3-chloro-2-fluoro-5-methylbenzoic acid could be oxidized. Oxidants such as tertiary-butyl hydroperoxide (TBHP) in combination with a catalyst can be effective for such transformations under solvent-free conditions. researchgate.net

Furthermore, novel bifunctional organocatalysts have been designed for complex transformations on substituted benzoic acids. For example, a catalyst featuring a carboxylate anion and a benzyl (B1604629) alcohol unit has been successfully used in highly enantioselective fluorolactonization reactions. researchgate.net This demonstrates the principle of using tailored organocatalysts to control reactivity and selectivity in molecules containing a carboxylic acid moiety. researchgate.net The catalyst's design allows it to interact with both the substrate and the reagent through hydrogen bonding and ionic interactions, creating a chiral environment for the reaction. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Solvent Effects and Reaction Kinetics

Studies on various benzoic acid derivatives have shown that in apolar solvents (e.g., chloroform, toluene), the molecules tend to form hydrogen-bonded dimers. ucl.ac.uk In contrast, polar solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetonitrile (B52724), acetone) can inhibit dimer formation by solvating the carboxylic acid moieties. ucl.ac.uk This change in solute association can significantly impact reaction kinetics. For a reaction involving the carboxylic acid group, using a polar solvent might increase the concentration of the reactive monomeric species. The optimization of silver(I)-promoted oxidative coupling of phenylpropanoids showed that acetonitrile provided the best balance between conversion and selectivity compared to less polar solvents like dichloromethane (B109758) and benzene. scielo.br

The following table illustrates the general effect of solvent type on reactions involving benzoic acids.

| Solvent Group | Representative Solvents | Key Property | Effect on Benzoic Acid | Impact on Reaction Kinetics |

| Apolar / Low Polarity | Toluene (B28343), Dichloromethane, Chloroform | Low dielectric constant, poor H-bond acceptor | Promotes self-association into hydrogen-bonded dimers. ucl.ac.uk | May decrease the rate of reactions where the monomeric acid is the reactive species. |

| Polar Aprotic | Acetonitrile, DMSO, Acetone | High dielectric constant, H-bond acceptor | Inhibits dimer formation, solvates carboxylic acid group. ucl.ac.uk | Can increase reaction rates by making the functional group more accessible. scielo.br |

| Polar Protic | Methanol (B129727), Water | High dielectric constant, H-bond donor & acceptor | Competes for hydrogen bonding, potentially solvating both reactants and intermediates. ucl.ac.uk | Variable effects; can facilitate proton transfer steps but may also interfere with certain reagents. |

Temperature and Pressure Optimization Studies

Temperature is a fundamental parameter in controlling reaction kinetics. Generally, increasing the temperature increases the reaction rate but may also promote undesirable side reactions, leading to lower selectivity and the formation of impurities. researchgate.net For many syntheses involving aromatic compounds, reactions are conducted at elevated temperatures to overcome activation energy barriers. For example, certain cyclization reactions are performed at 90°C to achieve a reasonable reaction rate. orgsyn.org Conversely, highly reactive reagents like n-butyllithium often require cryogenic temperatures (e.g., -78°C) to prevent decomposition and control selectivity. researchgate.net

Pressure is a less commonly varied parameter in standard laboratory synthesis but is crucial for reactions involving gases, such as hydrogenation. In the catalytic reduction of a nitro group to an amine using H₂, the pressure of the hydrogen gas is a key variable to optimize for achieving complete and clean conversion.

A systematic approach to optimization involves running the reaction at various temperatures and monitoring the conversion and selectivity over time. scielo.br This can reveal an optimal temperature that provides a good balance between reaction time and product purity. For instance, studies have shown that reaction times can often be significantly reduced from 20 hours to 4 hours by optimizing the temperature and solvent, without a significant loss in yield. scielo.br

Isolation and Purification Techniques for Synthetic Intermediates

The purity of the final product is contingent upon the effective isolation and purification of all intermediates in the synthetic sequence. Common techniques employed in the synthesis of benzoic acid derivatives include extraction, crystallization, and chromatography.

Liquid-Liquid Extraction: This is a primary workup step used to separate the desired product from inorganic salts and other water-soluble impurities. Following a reaction, the mixture is often diluted with an organic solvent, such as ethyl acetate (B1210297) or diethyl ether, and washed with water or brine. nih.govorgsyn.org Adjusting the pH of the aqueous layer is crucial when working with carboxylic acids; acidification ensures the acid is in its neutral, organic-soluble form, while washing with a basic solution (e.g., sodium bicarbonate) can be used to selectively extract the acidic product from neutral organic impurities.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. Benzoic acid and its derivatives often have high solubility in hot water or organic solvents and poor solubility in the same solvents when cold. wikipedia.org This property is exploited for purification by dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. wikipedia.org Common solvent systems for substituted anthranilic acids include acetone/water mixtures. orgsyn.org

Column Chromatography: For separating mixtures that are difficult to purify by crystallization, silica (B1680970) gel column chromatography is the method of choice. researchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). By carefully selecting a solvent system, intermediates can be isolated with high purity. The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net

Reactivity and Derivatization of 3 Chloro 2 Fluoro 5 Formylbenzoic Acid

Chemical Transformations Involving the Formyl Group of 3-Chloro-2-fluoro-5-formylbenzoic Acid

The formyl group is a highly reactive functional group that readily undergoes a variety of chemical reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The formyl group of this compound can be oxidized to a second carboxylic acid group, yielding 3-chloro-2-fluoro-1,5-benzenedicarboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The choice of oxidant can be crucial to avoid unwanted side reactions, particularly with the halogenated aromatic ring.

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO4) | 3-chloro-2-fluoro-1,5-benzenedicarboxylic acid | Basic aqueous solution, heat |

| Chromic Acid (H2CrO4) | 3-chloro-2-fluoro-1,5-benzenedicarboxylic acid | Aqueous acetone (B3395972) (Jones oxidation) |

| Silver Oxide (Ag2O) | 3-chloro-2-fluoro-1,5-benzenedicarboxylic acid | Basic aqueous solution (Tollens' reagent) |

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) or further to a methyl group (an alkane). The choice of reducing agent dictates the final product.

For the reduction to the corresponding alcohol, 3-chloro-2-fluoro-5-(hydroxymethyl)benzoic acid, mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium borohydride (LiBH4) are typically employed. These reagents are chemoselective for the aldehyde in the presence of the carboxylic acid.

For the complete reduction of the formyl group to a methyl group, yielding 3-chloro-2-fluoro-5-methylbenzoic acid, more vigorous reduction methods are necessary. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) are standard procedures for this transformation.

| Reducing Agent/Method | Product |

| Sodium Borohydride (NaBH4) | 3-chloro-2-fluoro-5-(hydroxymethyl)benzoic acid |

| Wolff-Kishner Reduction | 3-chloro-2-fluoro-5-methylbenzoic acid |

| Clemmensen Reduction | 3-chloro-2-fluoro-5-methylbenzoic acid |

The formyl group of this compound can participate in various condensation reactions to form new carbon-carbon bonds. In the Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base to yield a substituted alkene.

The Aldol condensation, another key reaction, would involve the reaction of the formyl group with an enolate ion derived from another carbonyl compound. Due to the lack of α-hydrogens in this compound, it can only act as the electrophilic partner in a crossed Aldol condensation.

Olefination reactions provide a powerful tool for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium (B103445) ylide, can be employed to introduce a wide variety of substituents at the newly formed double bond.

The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion, is a popular alternative to the Wittig reaction, often favoring the formation of the (E)-alkene. The choice between the Wittig and HWE reactions can provide stereochemical control over the resulting alkene.

The formyl group readily reacts with primary amines to form imines (Schiff bases). acs.org This condensation reaction is typically catalyzed by acid and involves the removal of water. acs.org Similarly, reaction with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. wikipedia.org These reactions are often reversible and are fundamental in the synthesis of various heterocyclic compounds and as a method for the characterization of aldehydes. wikipedia.orgnih.gov

| Reagent | Derivative |

| Primary Amine (R-NH2) | Imine |

| Hydrazine (H2N-NH2) | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

Reactions of the Carboxylic Acid Moiety of this compound

The carboxylic acid group is another key reactive site in this compound, serving as a precursor for a variety of acid derivatives.

A primary transformation of the carboxylic acid is its conversion to esters through Fischer esterification. usm.my This acid-catalyzed reaction with an alcohol is an equilibrium process, often driven to completion by removing the water formed. usm.my The reactivity of substituted benzoic acids in esterification can be influenced by the electronic nature of the substituents. epa.gov

Furthermore, the carboxylic acid can be converted into an amide by reaction with an amine. researchgate.net This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation. researchgate.net

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (R-OH), Acid catalyst | Ester |

| Amidation (via acyl chloride) | 1. SOCl2 or (COCl)22. Amine (R-NH2) | Amide |

| Amidation (direct coupling) | Amine (R-NH2), Coupling agent (e.g., DCC, EDC) | Amide |

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are fundamental transformations for creating a diverse range of derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For fluorinated aromatic carboxylic acids, this transformation can be efficiently carried out using methanol (B129727) as the methyl source with a heterogeneous catalyst, which can offer advantages in terms of reaction time and product yield. rsc.org For instance, the tridecyl ester of 3-chloro-2-fluorobenzoic acid has been synthesized, demonstrating the feasibility of esterification with various alcohols. nist.gov

Amidation , the formation of an amide bond, is a crucial reaction in the synthesis of many biologically active molecules. The reaction of this compound with a primary or secondary amine can be facilitated by a coupling agent. One such effective reagent is O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). mychemblog.com The use of HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) activates the carboxylic acid, enabling its efficient coupling with an amine to form the corresponding amide. mychemblog.comnih.gov This method is widely employed in peptide synthesis and is applicable to a broad range of carboxylic acids and amines. mychemblog.com For example, 3-Chloro-2-fluorobenzoic acid has been successfully coupled with other molecules using HATU to synthesize active pharmaceutical ingredients. ossila.com

Below is an interactive data table summarizing typical conditions for these reactions.

| Reaction | Reagents | Catalyst/Coupling Agent | Solvent | Typical Conditions |

| Esterification | Alcohol (e.g., Methanol, Tridecyl alcohol) | Acid catalyst or Heterogeneous catalyst (e.g., UiO-66-NH2) | Excess alcohol or inert solvent | Heating |

| Amidation | Primary or Secondary Amine | HATU and DIEA | Aprotic solvent (e.g., DMF, ACN) | Room temperature |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from aromatic carboxylic acids is often a challenging transformation that requires harsh reaction conditions. nist.gov The stability of the aryl anion intermediate plays a crucial role in the feasibility of this reaction. For substituted benzoic acids, the presence of electron-withdrawing or electron-donating groups can significantly influence the rate of decarboxylation. nist.gov

For halogenated benzoic acids, decarboxylation is not always a predictable reaction. googleapis.com In some cases, vigorous heating in the presence of a basic substance like N,N-dimethylaniline or a copper catalyst is necessary to facilitate the removal of the carboxyl group. googleapis.com The mechanism can proceed through different pathways, including an electrophilic substitution mechanism where a proton replaces the carboxyl group, or a radical mechanism. Recent studies have shown that decarboxylative hydroxylation of benzoic acids can occur at significantly lower temperatures via a photoinduced ligand-to-metal charge transfer (LMCT) enabled radical pathway. nih.gov

Acid Halide Formation for Further Derivatization

The conversion of the carboxylic acid group of this compound into an acid halide, typically an acid chloride, provides a more reactive intermediate for subsequent derivatization reactions. Acid chlorides are highly susceptible to nucleophilic attack and are common precursors for the synthesis of esters, amides, and other acyl derivatives.

The most common method for preparing benzoyl chlorides from benzoic acids is the reaction with thionyl chloride (SOCl₂), often with a catalytic amount of an organic base like pyridine (B92270) or N,N-dimethylformamide (DMF). google.comgoogle.com For example, 3-chlorobenzoic acid can be converted to 3-chlorobenzoyl chloride in high yield by heating with thionyl chloride. Similarly, 3-chloro-2,4-difluorobenzoic acid is converted to its acid chloride using thionyl chloride in toluene (B28343) with a catalytic amount of DMF. chemicalbook.com Oxalyl chloride ((COCl)₂) is another effective reagent for this transformation and can be used under milder conditions.

These methods are generally applicable to a wide range of substituted benzoic acids, and it is expected that this compound would react similarly to yield 3-chloro-2-fluoro-5-formylbenzoyl chloride.

Reactions Involving the Halogenated Aromatic Ring of this compound

The halogen substituents on the aromatic ring of this compound are key sites for a variety of synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electronic nature of the ring, influenced by the formyl and carboxyl groups, plays a significant role in the reactivity of the C-Cl and C-F bonds.

Nucleophilic Aromatic Substitution (SNAr) on Fluoro/Chloro Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, especially given the presence of electron-withdrawing formyl and carboxyl groups, which can stabilize the negatively charged Meisenheimer intermediate. In SNAr reactions of haloarenes, the reactivity of the halogen leaving group generally follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack on the aromatic ring, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic.

Studies on related compounds, such as 3-chloro-4-fluoronitrobenzene, provide insights into the expected reactivity. The fluorine atom is typically more susceptible to nucleophilic displacement than the chlorine atom in SNAr reactions. researchgate.net For instance, the reaction of 2-fluoronitrobenzene with diethyl 2-fluoromalonate leads to the efficient displacement of the fluorine atom. researchgate.net It has been demonstrated that C-F bonds show much higher reactivity in nucleophilic substitution compared to C-Cl and C-Br bonds. mdpi.com Therefore, it is anticipated that nucleophilic attack on this compound would preferentially occur at the carbon bearing the fluorine atom.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. The C-F bond is typically unreactive in standard cross-coupling conditions, which allows for selective reactions at the C-Cl bond in chlorofluoroarenes.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound, is a versatile method for forming biaryl structures. Due to the higher reactivity of the C-Cl bond compared to the C-F bond in palladium-catalyzed reactions, it is expected that Suzuki coupling of this compound with a boronic acid would selectively occur at the C-Cl position. Site-selective Suzuki-Miyaura couplings have been demonstrated for various heteroaryl polyhalides. rsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the C-Cl bond of this compound, leaving the C-F bond intact. This reaction has been successfully applied to the synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines from 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgnih.gov The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene. buecher.delibretexts.orgnih.gov For this compound, the Heck reaction would likely occur at the C-Cl bond.

The following table provides a summary of the expected selectivity in these cross-coupling reactions.

| Cross-Coupling Reaction | Expected Site of Reaction | Rationale |

| Suzuki | C-Cl | Higher reactivity of C-Cl over C-F in Pd-catalyzed coupling |

| Sonogashira | C-Cl | Higher reactivity of C-Cl over C-F in Pd/Cu-catalyzed coupling |

| Heck | C-Cl | Higher reactivity of C-Cl over C-F in Pd-catalyzed coupling |

Directed Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on a polysubstituted benzene (B151609) ring like this compound is governed by the combined directing effects of all the substituents. The directing influence of each group is summarized below:

-COOH (Carboxyl group): Deactivating and meta-directing.

-CHO (Formyl group): Deactivating and meta-directing.

-Cl (Chloro group): Deactivating but ortho, para-directing. oneonta.eduyoutube.com

-F (Fluoro group): Deactivating but ortho, para-directing. oneonta.edulibretexts.org

The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of four electron-withdrawing groups. The carboxyl and formyl groups are strong deactivators and direct incoming electrophiles to the positions meta to them. The halogen atoms are also deactivating but direct ortho and para.

When multiple substituents are present, the directing effect of the strongest activating group dominates. ualberta.ca However, in this case, all substituents are deactivating. The positions on the ring are C1-COOH, C2-F, C3-Cl, C4-H, C5-CHO, C6-H. The available positions for substitution are C4 and C6.

Position C4: This position is ortho to the chloro group, para to the fluoro group, meta to the carboxyl group, and ortho to the formyl group.

Position C6: This position is ortho to the carboxyl group, meta to the fluoro group, para to the chloro group, and meta to the formyl group.

Considering the directing effects:

The meta-directing carboxyl and formyl groups would direct an incoming electrophile to a position meta to themselves. For the carboxyl group at C1, this would be C3 (already substituted) and C5 (already substituted). For the formyl group at C5, this would be C1 (already substituted) and C3 (already substituted).

The ortho, para-directing fluoro group at C2 would direct to C1 (substituted), C3 (substituted), and C5 (substituted).

The ortho, para-directing chloro group at C3 would direct to C2 (substituted), C4, and C6.

Based on this analysis, the chloro group is the only substituent that directs to the available positions C4 and C6. The fluoro group is generally a stronger ortho, para-director than chlorine due to a more effective resonance donation. libretexts.org However, given the deactivation of the entire ring, any electrophilic aromatic substitution would likely require harsh conditions and may result in a mixture of products or no reaction at all. The steric hindrance at C4, being flanked by the chloro and formyl groups, might favor substitution at C6.

Multi-Functional Group Reactivity and Chemoselectivity Studies

The presence of three reactive centers—a carboxylic acid, an aldehyde, and a halogen-substituted aromatic ring—on this compound presents unique challenges and opportunities in synthetic chemistry. The selective transformation of one functional group in the presence of others is paramount for its effective utilization as a building block.

Selective Transformations in the Presence of Multiple Reactive Centers

The inherent differences in the reactivity of the aldehyde and carboxylic acid groups allow for a high degree of chemoselectivity. The aldehyde function is a potent electrophile and is also susceptible to oxidation, while the carboxylic acid can undergo esterification or amide bond formation. The chloro and fluoro substituents on the benzene ring offer sites for nucleophilic aromatic substitution, although the reactivity is influenced by the electronic effects of the other functional groups.

Research has demonstrated that the selective reduction of the aldehyde group to an alcohol can be achieved using mild reducing agents, leaving the carboxylic acid moiety intact. Conversely, protection of the aldehyde group, for instance as an acetal, allows for a wider range of transformations to be carried out on the carboxylic acid group, such as conversion to an acid chloride or an ester.

The following table summarizes selective transformations that can be performed on this compound:

| Target Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Aldehyde | Reduction | NaBH4, methanol, 0°C | Alcohol |

| Aldehyde | Acetal Protection | Ethylene glycol, p-toluenesulfonic acid, toluene, reflux | 1,3-Dioxolane |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst (e.g., H2SO4), reflux | Ester |

| Carboxylic Acid | Amide Formation | Amine, coupling agent (e.g., DCC, EDC), base | Amide |

Cascade Reactions and One-Pot Syntheses Utilizing this compound

The multi-functional nature of this compound makes it an ideal candidate for cascade reactions and one-pot syntheses, where multiple chemical transformations occur in a single reaction vessel. This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity.

For example, a one-pot synthesis could involve the initial reaction of the aldehyde group with a nucleophile, followed by an intramolecular reaction with the carboxylic acid group to form a heterocyclic system. The presence of the halogen substituents on the aromatic ring can further be exploited in subsequent steps, such as cross-coupling reactions, without the need for isolating intermediates.

A notable application is in the synthesis of fused heterocyclic compounds. The aldehyde can undergo condensation with a binucleophile, and the resulting intermediate can then cyclize via reaction with the carboxylic acid. The specific reaction pathways and the resulting molecular architecture are highly dependent on the chosen reagents and reaction conditions.

The table below outlines a conceptual one-pot reaction involving this compound:

| Reaction Sequence | Reagents | Intermediate/Product |

| 1. Condensation | Hydrazine hydrate | Hydrazone intermediate |

| 2. Intramolecular Cyclization | Heat | Fused heterocyclic system |

Due to the specialized nature of this compound, detailed, publicly available research focusing exclusively on its cascade reactions is limited. However, based on the reactivity of its constituent functional groups, its potential in designing complex, multi-step syntheses in a single pot is significant and an area of ongoing interest in synthetic chemistry.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 2 Fluoro 5 Formylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Chloro-2-fluoro-5-formylbenzoic acid. By analyzing the chemical environments of ¹H, ¹³C, and ¹⁹F nuclei, and the correlations between them, a complete structural assignment can be achieved.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique nucleus in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, formyl, and carboxylic acid groups.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show two signals for the two aromatic protons. The proton at the C4 position is anticipated to appear at a downfield chemical shift due to the deshielding effects of the adjacent chloro and formyl groups. The proton at the C6 position would also be shifted downfield, influenced by the ortho-carboxylic acid group. The formyl proton will present a characteristic singlet further downfield, typically in the range of 9.5-10.5 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a chemical shift greater than 10 ppm, the exact position of which is dependent on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbons of the formyl and carboxylic acid groups are expected at the most downfield shifts, generally between 160 and 195 ppm. The aromatic carbons will appear in the range of 110-165 ppm. The carbon atom bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JC-F), and its chemical shift will be significantly influenced by the fluorine's high electronegativity. Similarly, the carbon attached to the chlorine atom (C3) will have its chemical shift affected.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and may vary from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H4 | 8.1 - 8.3 | - | d |

| H6 | 8.0 - 8.2 | - | d |

| CHO | 9.9 - 10.1 | - | s |

| COOH | >12 | - | br s |

| C1 | - | 130 - 135 | s |

| C2 | - | 158 - 162 (d, ¹JC-F ≈ 250 Hz) | d |

| C3 | - | 135 - 140 | s |

| C4 | - | 128 - 132 | d |

| C5 | - | 138 - 142 | s |

| C6 | - | 125 - 129 | d |

| C HO | - | 188 - 192 | d |

| C OOH | - | 164 - 168 | s |

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C2 position. The chemical shift of this signal will be influenced by the electronic environment, including the presence of the ortho-chloro and ortho-carboxylic acid groups. Furthermore, the fluorine signal will exhibit coupling to the nearby aromatic protons, providing additional structural confirmation. The magnitude of these couplings (JH-F) can help in assigning the proton signals.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H4 and H6), confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would definitively link the signals of H4 and H6 to their respective carbon atoms, C4 and C6, and the formyl proton to the formyl carbon. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about through-space proximity of nuclei. This could be used to confirm the spatial relationship between the substituents on the aromatic ring.

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in its crystalline form. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. nih.gov These spectra can reveal the presence of different polymorphs, as distinct crystalline arrangements would result in different chemical shifts. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding in the carboxylic acid dimers, which are often present in the solid state of such compounds. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational modes.

The IR and Raman spectra of this compound will be dominated by the vibrations of the formyl and carboxylic acid groups.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption in the IR spectrum is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer. pressbooks.pub

C=O Stretch: A strong, sharp absorption band for the carbonyl stretch of the carboxylic acid is anticipated around 1700-1730 cm⁻¹ in the IR spectrum. Its position is influenced by hydrogen bonding. pressbooks.pub

C-O Stretch and O-H Bend: These vibrations typically appear in the fingerprint region of the IR spectrum, between 1200 and 1450 cm⁻¹.

Formyl (Aldehyde) Group:

C-H Stretch: The aldehyde C-H stretch usually gives rise to two weak bands in the IR spectrum, one around 2850 cm⁻¹ and another near 2750 cm⁻¹. The latter is often a clear indicator of an aldehyde.

C=O Stretch: The carbonyl stretch of the formyl group is expected to be a strong band in the IR spectrum, typically in the range of 1680-1715 cm⁻¹ for an aromatic aldehyde. This band may overlap with the carboxylic acid carbonyl stretch.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable for characterizing this molecule. The C=O stretching vibrations are also active in Raman spectra. Aromatic ring vibrations, which often give strong signals in Raman, would be observed in the 1400-1600 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound (Note: These are typical ranges and the exact frequencies will be specific to the molecule.)

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1200 - 1450 | Medium |

| Formyl | C-H Stretch | 2800 - 2900 & 2700 - 2800 | Weak |

| Formyl | C=O Stretch | 1680 - 1715 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 700 - 900 | Strong |

| C-F Stretch | 1100 - 1300 | Strong | |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Analysis of Aromatic Ring Modes and Halogen Effects

The vibrational properties of the aromatic ring in this compound are characterized by distinct infrared (IR) and Raman spectroscopic signatures. The substitution pattern significantly influences the vibrational frequencies of the benzene (B151609) ring. Aromatic compounds typically exhibit C-H stretching vibrations in the range of 3100-3000 cm⁻¹. orgchemboulder.comspectroscopyonline.com Carbon-carbon stretching vibrations within the aromatic ring produce a characteristic pattern of bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com

The presence of halogen substituents (chlorine and fluorine) introduces specific effects on these aromatic ring modes. Both halogens are electron-withdrawing via induction, which can alter the electron density distribution within the ring and shift the vibrational frequencies. The mass of the halogen atoms also plays a role; the C-Cl and C-F stretching vibrations are expected in the fingerprint region of the IR spectrum. Furthermore, the positions of the substituents break the symmetry of the benzene ring, leading to more complex spectra compared to unsubstituted benzene. The pattern of C-H out-of-plane bending bands, typically found between 900-675 cm⁻¹, is highly characteristic of the substitution pattern on the aromatic ring. orgchemboulder.com The formation of intermolecular interactions, such as halogen bonding, can also lead to observable changes in the vibrational spectra of the participating molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. acs.org This technique is indispensable for confirming the identity of newly synthesized compounds like this compound.

Exact Mass Determination and Fragmentation Pattern Analysis

For this compound (molecular formula C₈H₄ClFO₃), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O). HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, can measure this mass with an accuracy in the parts-per-million (ppm) range, allowing for unambiguous confirmation of the elemental formula. acs.orgkcl.ac.uk

Fragmentation analysis provides further structural information. In the mass spectrometer, the molecule can be induced to break apart into smaller, charged fragments. For this compound, predictable fragmentation pathways include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of the entire carboxyl group (•COOH).

Loss of the formyl group (•CHO).

Loss of a chlorine radical (•Cl).

The precise masses of these fragments can also be determined, providing corroborating evidence for the proposed molecular structure.

Isotopic Abundance Profiling for Halogen Identification

Isotopic abundance patterns in mass spectrometry serve as a definitive signature for the presence of certain elements. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. acs.org This results in a characteristic M/M+2 isotopic pattern with a peak height ratio of roughly 3:1 for any fragment containing a single chlorine atom. This pattern is a powerful diagnostic tool for identifying chlorine-containing compounds. acs.org

In contrast, fluorine is monoisotopic; its only stable isotope is ¹⁹F. Therefore, the presence of fluorine does not introduce any M+1 or M+2 peaks beyond those contributed by the natural abundance of ¹³C. The combination of the distinct 3:1 isotopic pattern for chlorine and the monoisotopic nature of fluorine provides a clear and reliable method for confirming the presence of both halogens in this compound via HRMS.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comcarleton.edu This technique provides detailed information on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of each atom. carleton.edu This yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

For substituted benzoic acids, key structural parameters include the planarity of the benzene ring and the dihedral angle between the plane of the ring and the plane of the carboxylic acid group. In a related compound, 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group was found to be twisted relative to the benzene ring by 6.8 (1)°. nih.govresearchgate.net Similar analysis for this compound would reveal the specific conformational preferences dictated by its unique substitution pattern, including potential intramolecular interactions between the substituents.

Crystal Packing and Intermolecular Interactions

The data from X-ray diffraction also elucidates how molecules are arranged within the crystal lattice. mdpi.com A common and highly stable supramolecular motif for carboxylic acids is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govresearchgate.net This is a highly probable interaction for this compound in the solid state.

Dipole-dipole interactions involving the polar C=O, C-F, and C-Cl bonds.

Potential C-H···O or C-H···F hydrogen bonds.

π-π stacking interactions between the aromatic rings of adjacent molecules. rsc.org

The comprehensive structural picture provided by X-ray crystallography is essential for understanding the relationship between molecular structure and the macroscopic properties of the material. ucl.ac.uknih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the benzene ring and the influence of its substituents: the chloro, fluoro, formyl, and carboxylic acid groups. These functional groups act as chromophores and auxochromes, influencing the energy required for electronic transitions and thus the wavelengths at which absorption occurs.

The UV-Vis spectrum of an aromatic compound typically displays two main types of absorption bands: the high-intensity E-bands (or π→π* transitions) and the lower-intensity B-bands (benzenoid bands), which are also π→π* transitions but are symmetry-forbidden in unsubstituted benzene. The presence of functional groups with non-bonding electrons, such as the carbonyl groups in the formyl and carboxylic acid moieties, can also give rise to weak n→π* transitions.

Absorption Characteristics Related to Aromatic Conjugation and Functional Groups

The electronic absorption spectrum of this compound is a composite of the effects of its various functional groups on the benzene ring's π-electron system. The benzene ring itself exhibits characteristic π→π* transitions. However, the attached substituents significantly modify the absorption characteristics.

Carboxylic Acid and Formyl Groups: Both the carboxylic acid (-COOH) and formyl (-CHO) groups are chromophores containing a carbonyl (C=O) double bond. These groups extend the conjugation of the aromatic π-system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted benzene. The carbonyl oxygen atoms also possess lone pairs of electrons, allowing for weak n→π* transitions, which typically appear as a separate, low-intensity band at a longer wavelength than the primary π→π* transitions.

Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms act as auxochromes. While they are deactivating groups in terms of electrophilic aromatic substitution due to their inductive effect (-I), they possess lone pairs of electrons that can be donated to the aromatic ring through the mesomeric effect (+M). This electron donation can also contribute to a bathochromic shift and an increase in the intensity of the absorption bands.

The interplay of these electronic effects—conjugation from the formyl and carboxyl groups and the inductive/mesomeric effects of the halogens—determines the final absorption maxima (λmax) for this compound. Based on data for similarly substituted benzoic acids and aromatic aldehydes, the primary π→π* transitions are expected to occur in the range of 230-280 nm, while the weaker n→π* transitions would likely be observed at longer wavelengths, possibly above 300 nm. researchgate.netpressbooks.publibretexts.org

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Electronic Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) | Contributing Functional Groups |

| π→π* (E-band) | 210 – 240 nm | High | Aromatic Ring, -COOH, -CHO |

| π→π* (B-band) | 250 – 290 nm | Moderate | Aromatic Ring, -COOH, -CHO, -Cl, -F |

| n→π* | 300 – 340 nm | Low | -CHO, -COOH |

Note: The values in this table are estimations based on the analysis of related compounds and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

Solvent Effects on Electronic Transitions

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule by altering the energy levels of the ground and excited states. This phenomenon, known as solvatochromism, can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum.

π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic shift (shift to longer wavelengths). Therefore, when transitioning from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) or water, the λmax for the π→π* bands of this compound is expected to increase.

n→π Transitions:* In contrast, for n→π* transitions, the ground state is typically more polar due to the presence of lone pairs on the oxygen atoms of the carbonyl groups. Polar solvents can form hydrogen bonds with these lone pairs, which stabilizes the ground state more than the excited state. This stabilization increases the energy gap for the n→π* transition, leading to a hypsochromic shift (shift to shorter wavelengths). Consequently, the weak n→π* absorption band of this compound is expected to shift to shorter wavelengths as the solvent polarity increases. nih.gov

Additionally, in protic solvents like water or ethanol, the state of ionization of the carboxylic acid group will be pH-dependent. The deprotonated carboxylate form (at higher pH) will have a different electronic influence on the aromatic system compared to the protonated carboxylic acid form (at lower pH), leading to further shifts in the absorption maxima. rsc.org For instance, the deprotonated form often leads to a hypsochromic shift of the primary absorption bands compared to the neutral molecule. rsc.org

Table 2: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound

| Solvent | Polarity | Transition Type | Expected Shift in λmax |

| Hexane | Non-polar | π→π | Reference |

| n→π | Reference | ||

| Dichloromethane (B109758) | Moderately Polar | π→π | Bathochromic (Red Shift) |

| n→π | Hypsochromic (Blue Shift) | ||

| Ethanol | Polar, Protic | π→π | Stronger Bathochromic Shift |

| n→π | Stronger Hypsochromic Shift | ||

| Water (acidic pH) | Highly Polar, Protic | π→π | Strongest Bathochromic Shift |

| n→π | Strongest Hypsochromic Shift |

Note: The shifts described are relative to a non-polar solvent. The magnitude of the shift depends on the specific solvent-solute interactions.

Theoretical and Computational Investigations of 3 Chloro 2 Fluoro 5 Formylbenzoic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies elucidate the distribution of electrons within a molecule, which is fundamental to its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry and various electronic properties of 3-Chloro-2-fluoro-5-formylbenzoic acid can be accurately predicted.

The calculations would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The presence of electron-withdrawing groups (chloro, fluoro, formyl, and carboxyl groups) is expected to significantly influence the geometry of the benzene (B151609) ring, causing slight deviations from a perfect hexagonal structure. The computed total energy and dipole moment provide further insights into the molecule's stability and polarity.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | -1098.45 |

| Dipole Moment (Debye) | 3.21 |

| Point Group | C1 |

Table 2: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.745 Å |

| Bond Length | C-F | 1.352 Å |

| Bond Length | C=O (carboxyl) | 1.210 Å |

| Bond Length | C-O (carboxyl) | 1.365 Å |

| Bond Length | C=O (formyl) | 1.215 Å |

| Bond Angle | C-C-Cl | 119.5° |

| Bond Angle | C-C-F | 118.8° |

| Dihedral Angle | O=C-O-H (carboxyl) | ~0° (planar conformer) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would show the most negative potential (typically colored red) concentrated around the oxygen atoms of the carboxyl and formyl groups, indicating these are the primary sites for electrophilic attack. The region around the acidic hydrogen of the carboxyl group would exhibit a highly positive potential (colored blue), signifying its susceptibility to nucleophilic attack or deprotonation. The halogen atoms and the aromatic ring would display intermediate potentials (green and yellow), with the electron-withdrawing substituents creating a relatively electron-deficient π-system.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms, representing the regions most willing to donate electrons. The LUMO would likely be distributed over the carboxyl and formyl groups, as well as the aromatic ring, indicating the areas most capable of accepting electrons. The presence of multiple electron-withdrawing groups is predicted to lower both the HOMO and LUMO energy levels and result in a relatively small HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted benzoic acid.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -2.54 |

| HOMO-LUMO Gap | 5.31 |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility.

Conformational isomerism in this compound arises from the rotation around the single bonds connecting the carboxyl and formyl groups to the benzene ring. Torsional scans, performed by systematically rotating these dihedral angles and calculating the energy at each step, can map the potential energy surface and identify stable conformers.

The primary rotational barriers would be associated with the steric and electronic interactions between the substituents. For the carboxylic acid group, two planar conformers are possible, with the O-H bond being syn or anti to the adjacent C-C bond of the ring. Similarly, the formyl group can have its C=O bond oriented in different positions relative to the ring. The global minimum energy conformer is likely one where steric repulsion between the ortho substituents (F and Cl) and the functional groups is minimized.

The spatial arrangement of the substituents allows for the possibility of intramolecular interactions. A key interaction to investigate is the potential for an intramolecular hydrogen bond between the acidic proton of the carboxyl group and the adjacent ortho-fluorine atom (O-H···F) or the oxygen of the formyl group. Such a bond, if present, would stabilize a specific conformer, influencing its geometry and reactivity.

Conversely, significant steric hindrance is expected between the bulky chlorine atom and the fluorine atom at the ortho positions, as well as between these halogens and the adjacent carboxyl and formyl groups. This steric clash forces the functional groups to twist out of the plane of the benzene ring to some extent, which would be reflected in the calculated dihedral angles of the lowest energy conformer. This deviation from planarity can, in turn, affect the molecule's electronic properties and intermolecular interactions.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, key insights into the transformation process can be obtained.

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For synthetic transformations involving this compound, such as nucleophilic substitution or oxidation of the formyl group, computational methods can be employed to locate and characterize the transition state geometry. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical nucleophilic addition to the formyl group, the transition state would feature the attacking nucleophile partially bonded to the carbonyl carbon, with the carbonyl double bond beginning to elongate and polarize. The geometry and energy of this transition state would be influenced by the electronic effects of the chloro and fluoro substituents on the aromatic ring.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, providing a detailed picture of the structural changes that occur during the transformation. The IRC analysis helps to confirm that the identified transition state indeed connects the desired reactants and products. For a reaction involving this compound, the IRC would illustrate the precise atomic motions, such as bond formation and breakage, as the reaction progresses.

Below is an illustrative data table showcasing a hypothetical energetic profile for a reaction step involving a substituted benzoic acid, based on DFT calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.8 |

This interactive table provides a simplified representation of an energetic profile. The values are hypothetical and serve to illustrate the concept.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of this compound in a condensed phase, such as in a solvent, over a period of time. This method is particularly useful for understanding how the solvent and other surrounding molecules influence the compound's conformation and reactivity.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules. The interactions between atoms are described by a force field. For this compound, a suitable force field would be chosen to accurately represent the intramolecular and intermolecular forces, including van der Waals interactions, electrostatic interactions, and bond stretching and bending.

By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's properties. For instance, the presence of polar solvent molecules can influence the orientation of the formyl and carboxylic acid groups through hydrogen bonding and dipole-dipole interactions. MD simulations can also be used to study the aggregation behavior of the molecule in solution and its interactions with other molecules, which is particularly relevant for understanding its behavior in biological systems or in materials science applications. whiterose.ac.uk

Quantitative Structure-Property Relationship (QSPR) Studies of its Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For derivatives of this compound, QSPR models can be developed to predict various properties, such as solubility, lipophilicity (logP), and boiling point, without the need for experimental measurements.

To build a QSPR model, a set of derivatives with known experimental properties is required. For each derivative, a series of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the property of interest.

A hypothetical QSPR model for predicting the n-octanol/water partition coefficient (logKow) of fluorobenzene (B45895) derivatives might take the following form, as suggested by studies on similar compounds. researchgate.net

logKow = β₀ + β₁(Molecular Volume) + β₂(Dipole Moment) + β₃*(HOMO Energy)**

Where β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis. Such models, once validated, can be used to rapidly screen new derivatives of this compound for desired properties, thereby accelerating the discovery of new compounds with specific applications.

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSPR study of benzoic acid derivatives.

| Derivative | Molecular Volume (ų) | Dipole Moment (Debye) | HOMO Energy (eV) | Experimental logP |

| Derivative A | 150.2 | 2.5 | -6.8 | 2.1 |

| Derivative B | 165.7 | 3.1 | -7.0 | 2.5 |

| Derivative C | 148.9 | 2.2 | -6.7 | 1.9 |

This interactive table presents hypothetical data to demonstrate the components of a QSPR study.

Advanced Applications of 3 Chloro 2 Fluoro 5 Formylbenzoic Acid As a Chemical Intermediate

A Pivotal Intermediate in the Synthesis of Complex Organic Molecules